N-benzyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide
Description
“N-benzyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H12FNO2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds involves the use of N-Fluorobenzenesulfonimide (NFSi), a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules . NFSi can be synthesized by the reaction of benzenesulfonimide with fluorine . A continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide, and determine intrinsic reaction kinetics parameters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FN(S(=O)(=O)c1ccccc1)S(=O)(=O)c2ccccc2 . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
NFSi is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . It has been employed in a palladium-catalyzed enantioselective fluorination of t-butoxycarbonyl lactones and lactams .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 265.308 . The melting point of a similar compound, N-Fluorobenzenesulfonimide, is 110 °C (dec.) (lit.) .Properties
IUPAC Name |
N-benzyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c1-16-6-5-9-19(14-16)22(15-17-7-3-2-4-8-17)25(23,24)20-12-10-18(21)11-13-20/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGJCBNLZXXJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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